![molecular formula C21H26FNO2 B6641173 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is also known as a selective beta-2 adrenergic receptor agonist, which is used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mecanismo De Acción
The mechanism of action of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of bronchial smooth muscle, which results in the dilation of airways and improved airflow. It also enhances the secretion of mucus, which helps to clear the airways. Additionally, it can stimulate the breakdown of glycogen in the liver and skeletal muscles, leading to an increase in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol are mainly related to its role as a beta-2 adrenergic receptor agonist. It can cause an increase in heart rate, blood pressure, and metabolic rate. It can also lead to the relaxation of smooth muscle in various organs such as the bronchioles, uterus, and blood vessels. It can also enhance the secretion of mucus in the airways and the breakdown of glycogen in the liver and skeletal muscles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol in lab experiments include its high potency and selectivity for beta-2 adrenergic receptors. It is also relatively stable and easy to handle. However, its limitations include its potential for side effects such as tachycardia, hypertension, and tremors. It can also interact with other drugs and compounds, leading to unpredictable effects.
Direcciones Futuras
The future directions for research on 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol include its potential for the treatment of other diseases such as diabetes, obesity, and cardiovascular diseases. It can also be investigated for its effects on different types of smooth muscle, such as those found in the gastrointestinal tract and urinary tract. Additionally, its use in combination with other drugs and compounds can be explored to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol involves the reaction of 4-fluorobenzaldehyde, 4-methoxybenzylamine, and cyclohexanone in the presence of a reducing agent and a catalyst. The reaction occurs in a solvent at a specific temperature and pressure, which leads to the formation of the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
The scientific research application of 4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol is mainly focused on its role as a beta-2 adrenergic receptor agonist. It has been studied extensively for its therapeutic potential in the treatment of respiratory diseases such as asthma and COPD. It has also been investigated for its effects on other physiological processes such as glucose metabolism, cardiac function, and smooth muscle relaxation.
Propiedades
IUPAC Name |
4-[[2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-20-12-4-16(5-13-20)21(14-15-2-6-17(22)7-3-15)23-18-8-10-19(24)11-9-18/h2-7,12-13,18-19,21,23-24H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSBNTXFZNYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.